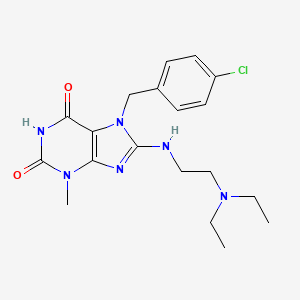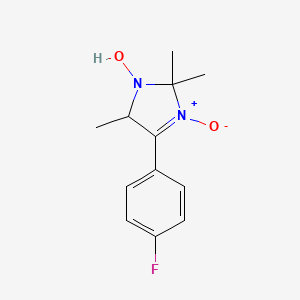![molecular formula C21H21NO4S B11615343 ethyl (4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11615343.png)
ethyl (4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and a thiophene moiety
准备方法
The synthesis of ethyl (4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the methoxyphenyl and thiophene groups through various coupling reactions. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques.
化学反应分析
Ethyl (4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Hydrolysis: Acidic or basic hydrolysis can break down the ester group, yielding carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethyl (4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which ethyl (4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Ethyl (4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (4-methoxyphenyl)acetate: This compound shares the methoxyphenyl group but lacks the pyrrole and thiophene moieties.
Thiophene derivatives: Compounds with similar thiophene structures but different substituents.
Pyrrole-based compounds: Molecules with a pyrrole ring but different functional groups attached.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
属性
分子式 |
C21H21NO4S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
ethyl (4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-5-26-21(24)19-14(3)22(15-6-8-16(25-4)9-7-15)20(23)17(19)12-18-13(2)10-11-27-18/h6-12H,5H2,1-4H3/b17-12- |
InChI 键 |
PKIPQJKMCWEDTJ-ATVHPVEESA-N |
手性 SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=C(C=CS2)C)C3=CC=C(C=C3)OC)C |
规范 SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=C(C=CS2)C)C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11615272.png)
![6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615289.png)
![2-[(4E)-2,5-dioxo-4-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11615306.png)
![4-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11615310.png)
![1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11615314.png)
![8-[(2-methyl-1H-indol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11615316.png)

![[2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl](piperidin-1-yl)methanone](/img/structure/B11615328.png)
![4-(13-octylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B11615330.png)
![9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615340.png)

![7-(3-ethoxypropyl)-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615344.png)
![Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11615348.png)
